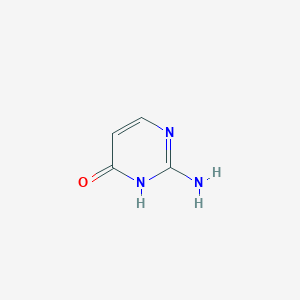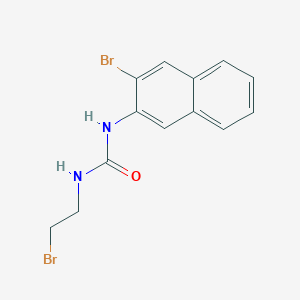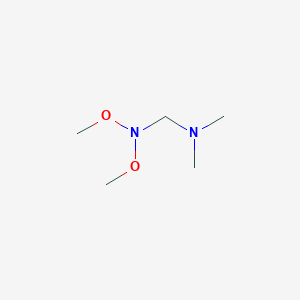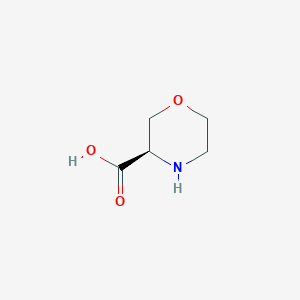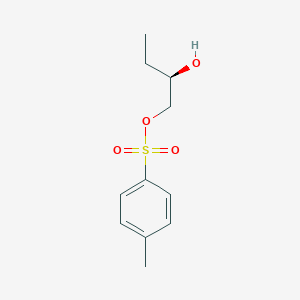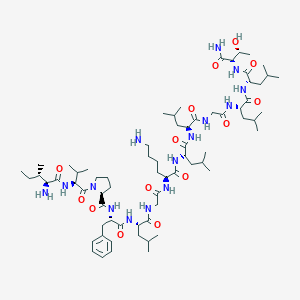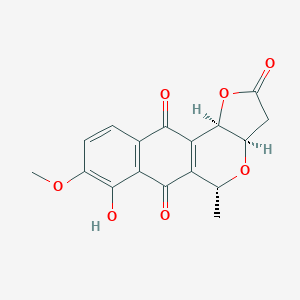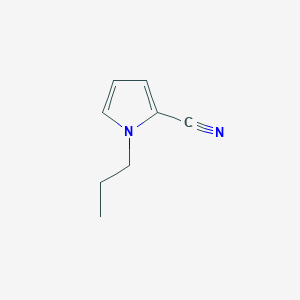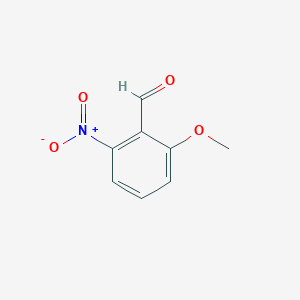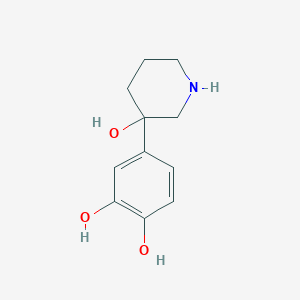
4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Hydroxy-piperidin-3-yl)-benzene-1,2-diol is an organic compound that features a piperidine ring substituted with a hydroxy group and a benzene ring substituted with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxy-piperidin-3-yl)-benzene-1,2-diol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Hydroxylation: The introduction of the hydroxy group on the piperidine ring can be achieved using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Aromatic Substitution: The benzene ring can be functionalized with hydroxyl groups through electrophilic aromatic substitution reactions using reagents like phenol and appropriate catalysts.
Industrial Production Methods
Industrial production of 4-(3-Hydroxy-piperidin-3-yl)-benzene-1,2-diol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the aromatic ring or the piperidine ring, potentially leading to the formation of saturated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
4-(3-Hydroxy-piperidin-3-yl)-benzene-1,2-diol has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: The compound’s interactions with biological macromolecules, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxy-piperidin-3-yl)-benzene-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy groups on the benzene ring and the piperidine ring play a crucial role in these interactions, potentially forming hydrogen bonds or participating in other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Hydroxy-piperidin-3-yl)-acetic acid ethyl ester hydrochloride .
- 4-(3-Hydroxy-piperidin-3-yl)-benzene-1,3-diol .
- 4-(3-Hydroxy-piperidin-3-yl)-benzene-1,4-diol .
Uniqueness
4-(3-Hydroxy-piperidin-3-yl)-benzene-1,2-diol is unique due to the specific positioning of the hydroxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the piperidine ring further adds to its distinctiveness, providing a versatile scaffold for various chemical modifications and interactions.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-(3-hydroxypiperidin-3-yl)benzene-1,2-diol |
InChI |
InChI=1S/C11H15NO3/c13-9-3-2-8(6-10(9)14)11(15)4-1-5-12-7-11/h2-3,6,12-15H,1,4-5,7H2 |
InChI Key |
REBGJGKBMBFBHE-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)(C2=CC(=C(C=C2)O)O)O |
Canonical SMILES |
C1CC(CNC1)(C2=CC(=C(C=C2)O)O)O |
Synonyms |
1,2-Benzenediol, 4-(3-hydroxy-3-piperidinyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


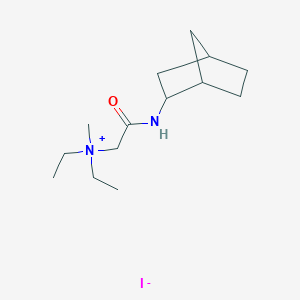
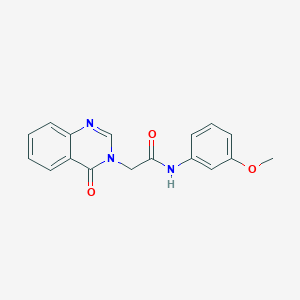
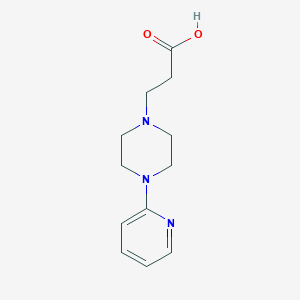
![[(3R,4S,5R,8S,9S,12R)-12-[(2S,3S,6R,8S,9R)-3,9-Dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate](/img/structure/B25375.png)
